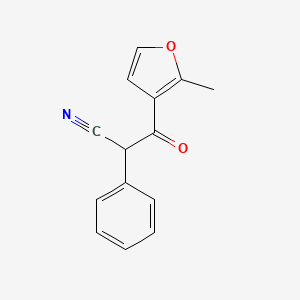

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile

Description

Properties

IUPAC Name |

3-(2-methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-10-12(7-8-17-10)14(16)13(9-15)11-5-3-2-4-6-11/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDOQXMBZAJEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with benzaldehyde and malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-diones using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .

Scientific Research Applications

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile involves its interaction with various molecular targets and pathways. The furan ring and nitrile group can participate in nucleophilic and electrophilic reactions, respectively, affecting biological systems. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Comparison of Anti-T. gondii Activity and Electronic Properties

| Compound | Substituents | IC50 (µg/mL) | Dipole Moment (Debye) | Key Charge Centers |

|---|---|---|---|---|

| 2b | ortho-Tolyl, thiophene | 59.00 | 4.2 | Carbonyl O, S (thiophene) |

| 2m | Ethyl, 2-methylfuran-3-yl | 191.04 | 3.1 | Carbonyl O (only) |

| 1g | Fluorophenyl, thiophene | 8.30 | 2.8 | Carbonyl O, F, S (thiophene) |

Furan vs. Thiophene Analogues

- 3-Oxo-3-(2-thienyl)propanenitrile: This compound, featuring a thiophene ring instead of methylfuran, is utilized in organic synthesis.

- Synthetic accessibility : Thiophene derivatives are often more stable under acidic conditions than furan-based compounds, which may decompose via ring-opening reactions .

Aromatic vs. Fluorinated Derivatives

- 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile : The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the compound’s polarity and metabolic stability. Such derivatives are often prioritized in pharmaceutical research for improved pharmacokinetics .

- Biological relevance : Fluorinated aromatic systems (e.g., in compound 1g ) exhibit enhanced bioactivity due to fluorine’s electronegativity and small atomic radius, which strengthens hydrogen bonding and van der Waals interactions .

Key Structural and Functional Insights

- Furan ring orientation : Bioactivity is optimized when the methyl group on the furan ring is directed away from the carbonyl group, as steric hindrance may disrupt binding interactions .

- Nitrile group reactivity : The nitrile moiety in propanenitrile derivatives serves as a versatile handle for further functionalization, enabling applications in agrochemicals and polymer chemistry .

Biological Activity

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its antibacterial, antifungal, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a furan ring, a phenyl group, and a nitrile functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antibacterial Activity :

- The compound has shown effectiveness against various bacterial strains. In vitro studies suggest it inhibits the growth of both Gram-positive and Gram-negative bacteria.

-

Antifungal Activity :

- Preliminary tests indicate antifungal properties, particularly against common fungal pathogens.

-

Anticancer Activity :

- Notably, studies have demonstrated that this compound induces apoptosis in cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

Antibacterial Activity

In a study evaluating the antibacterial properties of various compounds, this compound was tested against multiple bacterial strains using the agar diffusion method. The results indicated significant inhibition zones against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) was determined to be as low as 50 µg/mL for certain strains, indicating potent antibacterial activity.

Antifungal Activity

The antifungal activity was assessed using the broth microdilution method against Candida albicans and Aspergillus niger. The compound exhibited an MIC of 100 µg/mL against C. albicans, suggesting it could be a candidate for further development in antifungal therapies.

Anticancer Activity

The anticancer potential was evaluated through MTT assays on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| A549 | 25 |

The compound induced apoptosis in MCF-7 cells, with flow cytometry confirming increased annexin V staining, indicative of early apoptotic changes. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP).

Case Studies

-

Case Study on Anticancer Properties :

A recent study focused on the effects of this compound on MCF-7 cells. The results showed significant cell death after 48 hours of treatment, with morphological changes consistent with apoptosis observed under microscopy. -

Study on Antibacterial Efficacy :

Another investigation highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. It was found to enhance the efficacy of conventional antibiotics when used in combination therapy.

Q & A

Basic: What are the established synthetic routes for 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile?

Answer:

The compound can be synthesized via condensation reactions involving aromatic aldehydes and ketones or nitriles. For example:

- Method 1 : Aromatic aldehyde derivatives (e.g., 2-methylfuran-3-carbaldehyde) can react with activated nitriles (e.g., phenylacetonitrile derivatives) under acidic or basic conditions. This mirrors the synthesis of structurally similar compounds like 2-(5-Arylidene-4-oxo-3-phenyl-thiazolidin-2-ylidene)-3-oxo-propionitriles, where aldehydes and 4-thiazolidinones are condensed .

- Method 2 : Multi-step protocols involving Knoevenagel condensation or Claisen-Schmidt reactions can yield the α,β-unsaturated ketone intermediate, followed by cyano group introduction via nucleophilic substitution .

Table 1 : Comparison of Synthetic Approaches

Advanced: How do electronic effects of the furan and phenyl substituents influence the compound’s reactivity?

Answer:

The 2-methylfuran-3-yl group introduces electron-donating effects via its oxygen atom, stabilizing adjacent carbonyl groups through resonance. Conversely, the phenyl ring provides steric bulk and π-π stacking potential, which can modulate reactivity in catalytic systems. Key findings:

- Charge Density Analysis : X-ray crystallography of related compounds (e.g., Ni(II) complexes) reveals that electron-withdrawing groups (e.g., nitriles) redistribute electron density toward the carbonyl oxygen, enhancing electrophilicity .

- Kinetic Studies : Substituent positioning (e.g., methyl on furan vs. phenyl) alters reaction rates in nucleophilic additions. For example, steric hindrance from the 2-methyl group slows down nucleophilic attack at the β-carbon .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR identify substituent environments (e.g., furan protons at δ 6.2–7.0 ppm; nitrile carbons at δ 115–120 ppm).

- IR : Strong absorption bands at ~2220 cm (C≡N stretch) and ~1680 cm (C=O stretch) confirm functional groups .

- X-ray Crystallography : Resolves steric effects of the 2-methylfuran and phenyl groups, as demonstrated in studies of analogous Ni(II) complexes .

Advanced: What contradictions exist in reported bioactivity data for structurally similar nitriles?

Answer:

Discrepancies arise in enzyme inhibition assays and metabolic stability :

- Lipid-Lowering Activity : N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives showed high efficacy in rat hyperlipidemia models, but analogous nitriles exhibited weaker activity due to reduced metabolic stability .

- Antimalarial Activity : [5-(4-Nitrophenyl)-2-furyl]acrylic-substituted benzodioxoles demonstrated potent activity, while nitrile-containing analogs had diminished potency, likely due to altered redox properties .

Table 2 : Bioactivity Comparison of Analogous Compounds

| Compound Class | Target Activity | IC (µM) | Key Limitation | Reference |

|---|---|---|---|---|

| Benzodioxole-acrylics | Antimalarial | 0.12 | Photodegradation | |

| Nitrile derivatives | Enzyme inhibition (COX-2) | 1.8 | Low solubility |

Advanced: How can computational methods optimize the design of derivatives for target selectivity?

Answer:

- Molecular Docking : Simulations of the nitrile group’s interaction with enzyme active sites (e.g., COX-2 or cytochrome P450) predict binding affinities. For example, substituting the phenyl ring with electron-withdrawing groups improves selectivity for hydrophobic pockets .

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Studies on 3-oxo-2-phenylpropanenitriles show that electron-deficient aryl groups lower LUMO energy, favoring nucleophilic attacks .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Nitriles can release cyanide ions under metabolic conditions. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis, as seen with related acetonitrile derivatives .

Advanced: How does steric hindrance from the 2-methylfuran group affect catalytic applications?

Answer:

In Pd-catalyzed cross-couplings, the 2-methyl group reduces catalyst accessibility to the nitrile, lowering yields. Strategies to mitigate this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.